molecular formula C21H18O12 B194238 Kaempferol 3-glucuronide CAS No. 22688-78-4

Kaempferol 3-glucuronide

Cat. No. B194238
CAS RN: 22688-78-4
M. Wt: 462.4 g/mol
InChI Key: FNTJVYCFNVUBOL-UHFFFAOYSA-N
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Description

Kaempferol 3-glucuronide is a flavonol glycoside and an active metabolite of kaempferol with diverse biological activities . It is formed from kaempferol primarily in the small intestine . It has been found in Fragaria and is known to have anti-inflammatory effects .


Molecular Structure Analysis

The molecular formula of Kaempferol 3-glucuronide is C21H18O12 . Its structure includes a kaempferol moiety with a beta-D-glucosiduronic acid residue attached at the 3-position .


Physical And Chemical Properties Analysis

Kaempferol 3-glucuronide has a molecular weight of 462.4 . It is a solid substance soluble in DMSO . Its density is 1.9±0.1 g/cm^3, and it has a boiling point of 876.8±65.0 °C at 760 mmHg .

Scientific Research Applications

Metabolic and Pharmacokinetic Properties

  • Absorption and Metabolism : Kaempferol 3-glucuronide, a significant flavonoid metabolite, demonstrates notable absorption and metabolism in humans. A study on its absorption from endive shows its presence predominantly as a 3-glucuronide conjugate in plasma and urine, suggesting its potential as a biomarker for flavonoid exposure (Dupont et al., 2004).

Biological Activities and Pharmacological Effects

  • Glucose Metabolism Improvement : Kaempferol 3-glucuronide is found to target the AKT PH domain, activating the AKT/GSK3β signaling pathway. This activity helps in improving glucose consumption, indicating its potential in diabetes management (Fang et al., 2021).
  • Antioxidant and Anti-inflammatory Activities : Research shows that kaempferol and its glycosides, including kaempferol 3-glucuronide, have significant antitumor, antioxidant, and anti-inflammatory effects. These findings point to their potential in treating various diseases related to oxidative stress and inflammation (Wang et al., 2018).

Role in Herbal Medicine

  • Hypoglycemic Properties : In a herbal hypoglycemic collection, kaempferol 3-glucuronide has been identified as a major flavonol glycoside. This finding supports its role in managing blood sugar levels, particularly in type-2 diabetes (Kutovaya et al., 2020).

Interaction with Cellular Processes

  • Efflux Transporters and Glucuronidation : The interaction of kaempferol 3-glucuronide with efflux transporters and glucuronidation processes is crucial in drug metabolism and elimination. This interplay significantly impacts the pharmacological activities of kaempferol, suggesting its role in modulating drug efficacy and toxicity (Li et al., 2018).

Therapeutic Potential

  • Cardioprotective Effects : Kaempferol 3-glucuronide shows promise in protecting against myocardial ischemia/reperfusion injury. Its antioxidant activity and inhibition of Glycogen Synthase Kinase-3β highlight its therapeutic potential in heart-related ailments (Zhou et al., 2015).

Safety And Hazards

Users should avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTJVYCFNVUBOL-ZUGPOPFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415745
Record name Kaempferol 3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol 3-glucuronide

CAS RN

22688-78-4
Record name Kaempferol 3-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22688-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-glucuronide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kaempferol 3-O-β-D-glucuronide
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Record name Kaempferol 3-glucuronide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol 3-glucuronide
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Kaempferol 3-glucuronide
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Kaempferol 3-glucuronide
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Kaempferol 3-glucuronide
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Reactant of Route 6
Kaempferol 3-glucuronide

Citations

For This Compound
776
Citations
MS DuPont, AJ Day, RN Bennett, FA Mellon… - European Journal of …, 2004 - nature.com
… Kaempferol-3-glucuronide was the major compound detected in plasma and urine. Quercetin was not detected in plasma or urine indicating a lack of phase I hydroxylation of kaempferol…
Number of citations: 200 www.nature.com
G Fang, C Cheng, M Zhang, X Ma, S Yang… - Journal of Functional …, 2021 - Elsevier
… In this paper, PCA revealed two glucuronides, kaempferol-3-glucuronide (K-3-G) and quercetin-3-glucuronide (Q-3-G), which were the primary metabolites. Target prediction, enzymatic …
Number of citations: 5 www.sciencedirect.com
L Zheng, L Zhu, M Zhao, J Shi, Y Li, J Yu, H Jiang… - The AAPS journal, 2016 - Springer
… Pharmacokinetic analysis in Sprague–Dawley rats revealed that kaempferol was mostly biotransformed to conjugates, namely, kaempferol-3-glucuronide (K-3-G), kaempferol-7-…
Number of citations: 40 link.springer.com
A Barve, C Chen, V Hebbar, J Desiderio… - … & drug disposition, 2009 - Wiley Online Library
… Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans. Eur J Clin Nut 2004; 58: 947–954. DOI: 10.1038/sj.ejcn.1601916. 18. …
Number of citations: 170 onlinelibrary.wiley.com
Y AKABORI, M HASEGAWA - Shokubutsugaku Zasshi, 1969 - jstage.jst.go.jp
… Astragalin, kaempferol 3-glucuronide and querciturone were found in A. cuneatum. Therefore … Since the authentic sample of kaempferol 3-glucuronide was not available, the structure …
Number of citations: 41 www.jstage.jst.go.jp
Z Luo, MRA Morgan, AJ Day - Xenobiotica, 2015 - Taylor & Francis
… K1 has a Band I absorption maximum at 348 nm, a large shift in comparison to kaempferol, and hence can be identified as kaempferol-3-glucuronide. K2 has a band I absorption …
Number of citations: 14 www.tandfonline.com
K Beekmann, LHJ De Haan… - Journal of agricultural …, 2016 - ACS Publications
To study the effect of metabolic conjugation of flavonoids on the potential to inhibit protein kinase activity, the inhibitory effects of the dietary flavonol kaempferol and its major plasma …
Number of citations: 7 pubs.acs.org
Y Chen, S Xie, S Chen, S Zeng - Biochemical pharmacology, 2008 - Elsevier
Flavonoids are highlighted for their potential roles in the prevention of oxidative stress-associated diseases. Their metabolisms in vivo, such as glucuronidation, are the key points to …
Number of citations: 72 www.sciencedirect.com
Y Li, L Lu, L Wang, W Qu, W Liu, Y Xie… - Molecular …, 2018 - ACS Publications
Glucuronidation is a major process of drug metabolism and elimination that generally governs drug efficacy and toxicity. Publications have demonstrated that efflux transporters control …
Number of citations: 4 pubs.acs.org
R Barrington, G Williamson, RN Bennett… - Journal of Functional …, 2009 - Elsevier
… concurred that K2 was kaempferol-3-glucuronide. The predominant … kaempferol-3-glucuronide, based on the UV spectra and the similar retention time to the kaempferol-3-glucuronide …
Number of citations: 100 www.sciencedirect.com

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